![molecular formula C10H13N3O5 B12423694 (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxy group, and a trihydroxyphenyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide typically involves the condensation of an amino acid derivative with a trihydroxybenzaldehyde. The reaction is often carried out under mild conditions to preserve the integrity of the functional groups. A common synthetic route includes:
Starting Materials: L-serine and 2,3,4-trihydroxybenzaldehyde.
Reaction Conditions: The reaction is conducted in an aqueous medium at a slightly acidic pH to facilitate the condensation reaction.
Catalysts: Mild acid catalysts such as acetic acid can be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide is studied for its potential antioxidant properties due to the presence of multiple hydroxy groups.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding, while the amino group can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-dihydroxyphenyl)methylideneamino]propanamide: Similar structure but with one less hydroxy group.
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]butanamide: Similar structure but with a different alkyl chain.
Uniqueness
The uniqueness of (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of multiple hydroxy groups enhances its potential as an antioxidant, while the amino group allows for diverse chemical modifications.
Propiedades
Fórmula molecular |
C10H13N3O5 |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3+/t6-/m0/s1 |
Clave InChI |
ZYTUVQILDHABLA-YBCRUCGMSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1/C=N/NC(=O)[C@H](CO)N)O)O)O |
SMILES canónico |
C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



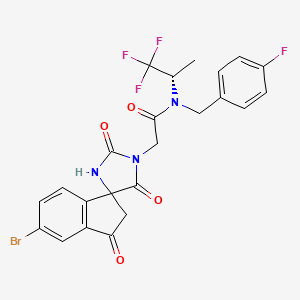
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
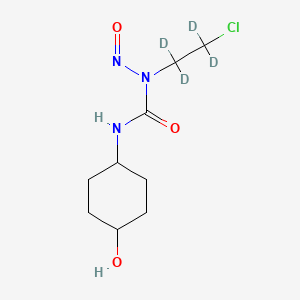
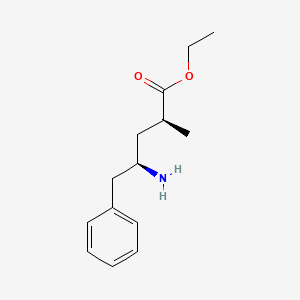
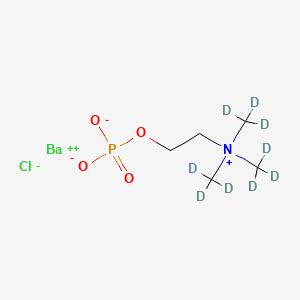
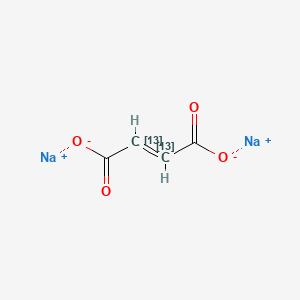
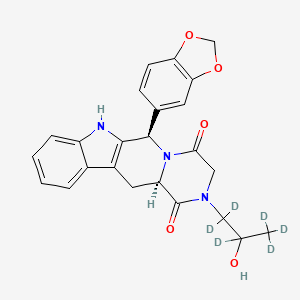
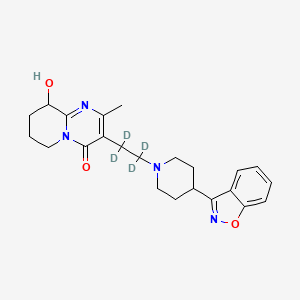
![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
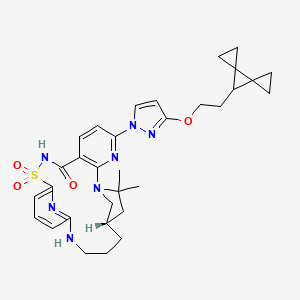
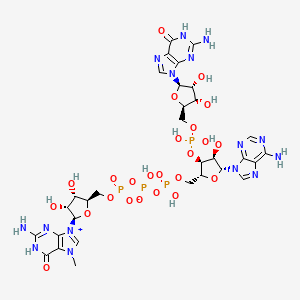
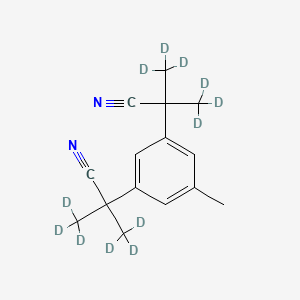
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
